4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance or use in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis would discuss the molecule’s geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other compounds, and stability.Scientific Research Applications
Synthesis and Potential Therapeutic Applications
4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol and its analogs have been synthesized and studied for their potential therapeutic applications. For instance, Leflemme et al. (2005) explored the synthesis and in vivo evaluation of new 2-Aryl-6-methylpiperidin-4-ols as potential anti-amnesiant agents, finding some derivatives effective in memory activity models (Leflemme et al., 2005). Similarly, Berardi et al. (2003) synthesized chiral (4-chlorophenoxy)alkylpiperidines and evaluated them at sigma1, sigma2, and sterol delta8-delta7 isomerase sites, discovering high sigma1-site affinities (Berardi et al., 2003).
Antimicrobial and Antifungal Properties
Compounds derived from 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol have been investigated for their antimicrobial and antifungal properties. Shahzadi et al. (2008) synthesized a (4-Methylpiperidine-dithiocarbamato-S,S') triphenyltin(IV) derivative that exhibited higher antibacterial and antifungal activity than its ligand (Shahzadi et al., 2008).
Enaminone Derivatives and Anticonvulsant Activity
The compound and its derivatives have also been examined for anticonvulsant activities. Scott et al. (1993) conducted an in-depth evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs as potent anticonvulsant enaminones, identifying several safer alternatives with significant protective indices (Scott et al., 1993).
Kinetic Studies
Kinetic studies involving 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol derivatives have been performed. Selvaraj et al. (1994) investigated the kinetics of oxidation of epimeric piperidin-4-ols by N-chloro-r-2,c-6-diphenyl-t-3 methyl piperidin-4-one in perchloric acid medium, proposing a mechanism consistent with their observations (Selvaraj et al., 1994).
Structural Analysis and Spectroscopic Studies
Structural and spectroscopic studies have also been conducted. Kuruvilla et al. (2018) investigated the spectroscopic properties of a related compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine, using FT-IR and FT-Raman techniques, complemented by quantum mechanical methods (Kuruvilla et al., 2018).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, environmental impact, and other safety concerns. It would also include appropriate handling and disposal procedures.
Future Directions
This would discuss potential areas for further research or applications of the compound. It could include possible modifications to its structure, alternative synthesis methods, or new uses for the compound in industry or medicine.
Please note that this is a general outline and the specific details would depend on the compound . For a thorough analysis, you should consult a database of chemical information or scientific literature. If you have a different compound or a specific aspect you’d like to know about, feel free to ask!
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-methylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-15-8-6-13(16,7-9-15)10-11-4-2-3-5-12(11)14/h2-5,16H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIZTDATUXVLCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CC2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.